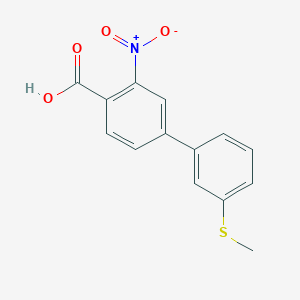

4-(3-Methylthiophenyl)-2-nitrobenzoic acid

Description

Contextualizing 4-(3-Methylthiophenyl)-2-nitrobenzoic acid within Organosulfur and Nitroaromatic Chemistry Research

The structure of this compound places it at the intersection of two significant areas of chemical research: organosulfur chemistry and nitroaromatic chemistry.

Organosulfur compounds , which feature carbon-sulfur bonds, are integral to medicinal and materials science. magtech.com.cnnih.gov The thioether linkage (C-S-C) present in the methylthiophenyl group is found in numerous biologically active molecules, including essential amino acids like methionine and life-saving antibiotics such as penicillin. unito.it The inclusion of sulfur in a molecule can modulate its electronic properties, lipophilicity, and metabolic stability, making organosulfur compounds a focus in drug discovery. magtech.com.cnlibretexts.org They are investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govlibretexts.org

Nitroaromatic compounds , characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are fundamental building blocks in organic synthesis. mdpi.comnih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. mdpi.com This property is often exploited in the synthesis of pharmaceuticals, dyes, and agrochemicals. nih.gov A crucial reaction of nitroaromatics is their reduction to form aromatic amines (anilines), which are versatile intermediates for creating more complex molecules. wikipedia.org For instance, the reduction of the nitro group in a precursor molecule is a common strategy in the synthesis of various drugs.

The combination of a thioether and a nitro group on a single aromatic framework, as seen in this compound, suggests a molecule with unique electronic and chemical properties, making it a potentially valuable intermediate in the synthesis of novel bioactive compounds or functional materials.

Interdisciplinary Research Significance of Benzoic Acid Scaffolds in Synthetic Chemistry

The benzoic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. organic-chemistry.orgprepchem.com Its derivatives are the basis for a wide array of pharmaceuticals, including anti-inflammatory drugs, diuretics, and anticancer agents. organic-chemistry.orgprepchem.com

The carboxylic acid group is a key feature, as it can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets like enzymes and receptors. Furthermore, the benzoic acid ring can be readily functionalized at various positions, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity. acs.orgscbt.com The development of prodrugs, where the carboxylic acid is temporarily modified (e.g., as an ester) to improve drug delivery, is another important application of this scaffold. scbt.com The presence of this scaffold in this compound makes it an interesting candidate for biological screening and as a starting point for the development of new therapeutic agents.

Overview of Research Trajectories for Complex Aromatic Systems

The synthesis of complex aromatic systems like this compound typically relies on advanced cross-coupling reactions. The creation of the biaryl linkage between the phenyl and benzoic acid rings would likely involve transition-metal-catalyzed methods.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between two aromatic rings. libretexts.orgorganic-chemistry.org It typically involves the reaction of an arylboronic acid with an aryl halide. libretexts.org This method is valued for its mild reaction conditions and tolerance of a wide variety of functional groups.

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming carbon-heteroatom bonds, including the carbon-sulfur bond found in thioethers. magtech.com.cnwikipedia.org While traditional Ullmann reactions required harsh conditions, modern variations with specialized ligands allow the reaction to proceed under milder temperatures. unito.itmdpi.com

Research in this area focuses on developing more efficient, selective, and environmentally friendly synthetic methods. For a molecule like this compound, a potential synthetic route could involve a Suzuki coupling to form the diaryl core, followed by other functional group manipulations. The resulting compound would then serve as a platform for further chemical exploration, for example, by reducing the nitro group to an amine, which could then be used to build more complex structures, such as heterocyclic compounds with potential applications in medicinal chemistry.

Data Tables

Given the absence of specific experimental data for this compound, the following tables present information on its core chemical components to provide context.

Table 1: Properties of Representative Nitrobenzoic Acid Isomers This interactive table provides a comparison of the physical properties of the three basic isomers of nitrobenzoic acid. Data is compiled from publicly available chemical databases.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Acidity (pKa) |

| 2-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 146-148 | 2.22 |

| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 140-142 | 3.44 |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 242 | 3.43 googleapis.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylsulfanylphenyl)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c1-20-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJLFBHRXBPBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Mechanistic Studies of 4 3 Methylthiophenyl 2 Nitrobenzoic Acid

Reactivity of the Nitroaromatic Moiety

The chemical behavior of "4-(3-Methylthiophenyl)-2-nitrobenzoic acid" is dominated by the nitro group (—NO₂) attached to the benzene (B151609) ring. This group is strongly electron-withdrawing, which significantly influences the electron density of the aromatic ring and dictates its reactivity. nih.gov This property makes the nitroaromatic portion of the molecule susceptible to nucleophilic attack and resistant to oxidative degradation. nih.gov The reactivity is also characterized by the potential for the nitro group itself to undergo reduction through various pathways.

Reduction Chemistry of Nitro Groups in Aromatic Systems

The reduction of the nitro group is one of the most significant transformations for nitroaromatic compounds. This process can lead to a variety of products, including nitrosoarenes, N-arylhydroxylamines, and ultimately anilines. The specific outcome depends on the reagents and reaction conditions employed.

The reduction of a nitroaromatic compound like "this compound" can proceed through two primary mechanisms: a single-electron transfer (SET) pathway or a two-electron transfer pathway.

Single-Electron Transfer (SET): In this process, the nitroaromatic compound accepts a single electron to form a nitro anion radical (ArNO₂⁻•). This radical is a key intermediate. Under aerobic conditions, this radical can transfer the electron to molecular oxygen, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) radical in a process known as redox cycling. This futile cycle can lead to oxidative stress in biological systems. Under anaerobic conditions, the nitro anion radical can undergo further reduction.

Two-Electron Reduction: This pathway involves the direct transfer of two electrons (or a hydride ion), bypassing the formation of a free radical intermediate. This process reduces the nitro group directly to a nitroso intermediate (ArNO). This is a common pathway in reductions using certain enzymes or chemical reducing agents.

The initial step of nitro group reduction can be achieved by either a one-electron or a two-electron transfer. The one-electron transfer creates a nitro anion radical, which can react with oxygen in a futile cycle.

Stepwise reduction of the nitro group on "this compound" would proceed through key intermediates. The initial two-electron reduction product is the corresponding nitroso derivative, 4-(3-Methylthiophenyl)-2-nitrosobenzoic acid . Nitrosoarenes are generally more reactive and more easily reduced than their nitro precursors.

Further two-electron reduction of the nitroso intermediate yields an N-hydroxylamino derivative (4-(3-Methylthiophenyl)-2-(hydroxyamino)benzoic acid ). N-arylhydroxylamines are relatively stable but can be further reduced to amines or undergo other reactions. For instance, they can be isomerized by mutase enzymes or oxidized back to nitroso compounds.

Catalytic hydrogenation is a widely used and efficient method for reducing nitroaromatic compounds to their corresponding primary amines. For "this compound," this process would yield 4-(3-Methylthiophenyl)-2-aminobenzoic acid .

The reaction is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney Nickel

The generally accepted mechanism, first proposed by Haber, suggests a stepwise reduction on the catalyst surface. The nitro compound is adsorbed onto the metal surface, where it is sequentially hydrogenated, passing through the nitroso and hydroxylamino intermediates before the final amine product is formed and desorbed into the solution. The process involves the transfer of a total of six electrons to convert the nitro group to an amino group.

The electron-deficient nature of the aromatic ring in nitroaromatic compounds, such as "this compound," makes it susceptible to nucleophilic attack. When the nucleophile is a hydride ion (H⁻), a stable intermediate known as a Hydride-Meisenheimer complex can be formed. nih.gov

In this process, the hydride attacks an unsubstituted carbon on the aromatic ring, disrupting its aromaticity and forming a negatively charged σ-complex. This complex can then re-aromatize by eliminating one of the substituents on the ring. If a nitro group is eliminated, the process is known as denitration, resulting in the release of a nitrite (B80452) ion (NO₂⁻). This pathway is a recognized mechanism in the microbial degradation of some polynitroaromatic compounds. For "this compound," hydride attack could potentially lead to the formation of a Meisenheimer complex, which could subsequently eliminate the nitro group to form 4-(3-methylthiophenyl)benzoic acid .

Electron Transfer Mechanisms and Redox Potentials in Nitroaromatic Transformations

The ease with which a nitroaromatic compound accepts an electron is quantified by its one-electron reduction potential (E¹). This thermodynamic parameter is crucial for predicting the rate and extent of its reductive transformations. A higher (less negative) redox potential indicates that the compound is more easily reduced.

While the specific redox potential for "this compound" has not been reported, the values for various nitroaromatic compounds have been determined experimentally. These values are influenced by the other substituents on the aromatic ring. Electron-withdrawing groups tend to make the redox potential more positive, while electron-donating groups make it more negative. The presence of the electron-withdrawing carboxylic acid group on the ring would be expected to increase the redox potential of "this compound" relative to nitrobenzene (B124822).

The table below presents the one-electron reduction potentials for several representative nitroaromatic compounds to provide a comparative context.

| Compound | One-Electron Reduction Potential (E¹) at pH 7 (V vs. NHE) |

| 4-Nitroacetophenone | -0.35 |

| Nitrobenzene | -0.48 |

| 2-Nitrotoluene | -0.51 |

| 4-Nitrotoluene | -0.54 |

| 4-Nitroanisole | -0.57 |

This data is representative of the class of nitroaromatic compounds.

The electron transfer process is fundamental to the reactivity of nitroaromatics. The rate of electron transfer from a donor (like a flavoenzyme in a biological system) to a nitroaromatic acceptor often correlates with the difference in their redox potentials.

Chemical Transformations Involving the Thioether Linkage

The thioether (or sulfide) linkage is a versatile functional group known for its nucleophilicity at the sulfur atom and its susceptibility to oxidation and carbon-sulfur bond cleavage.

The sulfur atom in the methylthiophenyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is significant as it dramatically alters the electronic properties of the substituent, turning the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl and sulfonyl groups. The oxidation state can often be controlled by the choice of oxidant and reaction conditions. researchgate.net

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperbenzoic acid (m-CPBA), and reagents such as sodium periodate. derpharmachemica.comresearchgate.net The reaction typically proceeds in two stages: the initial oxidation of the sulfide (B99878) yields the sulfoxide, which can then undergo further oxidation to the sulfone. researchgate.net Controlling the reaction to stop at the sulfoxide stage often requires careful selection of the oxidant and stoichiometry, typically using one equivalent of the oxidizing agent at lower temperatures. derpharmachemica.com The formation of the sulfone is achieved by using an excess of the oxidant or more forcing conditions. derpharmachemica.comorganic-chemistry.org For instance, various aromatic and aliphatic sulfides can be selectively oxidized to sulfoxides and sulfones using 30% H₂O₂. researchgate.net The synthesis of the related compound, 2-nitro-4-methylsulfonylbenzoic acid, has been accomplished through the oxidation of 2-nitro-4-methylsulfonyltoluene using hydrogen peroxide in a sulfuric acid medium, demonstrating the feasibility of such transformations on nitro-substituted aromatic rings. asianpubs.orggoogle.com

| Oxidant | Typical Conditions | Primary Product | Reference |

| Hydrogen Peroxide (H₂O₂) | Catalytic Na₂WO₄, solvent-free | Sulfone | researchgate.net |

| m-Chloroperbenzoic acid (m-CPBA) | 1.2 equivalents, THF, 0°C | Sulfoxide | derpharmachemica.com |

| m-Chloroperbenzoic acid (m-CPBA) | >2 equivalents, higher temperature | Sulfone | derpharmachemica.com |

| Oxone® | Methanol/Water | Sulfone | orientjchem.org |

| Selectfluor | H₂O, ambient temperature | Sulfone | organic-chemistry.org |

This table presents common reagents for the oxidation of aromatic thioethers to sulfoxides and sulfones, applicable to this compound.

The resulting compounds, 4-(3-methylsulfinylphenyl)-2-nitrobenzoic acid and 4-(3-methylsulfonylphenyl)-2-nitrobenzoic acid, would exhibit significantly different chemical and physical properties compared to the parent molecule due to the strong electron-withdrawing nature of the oxidized sulfur groups.

The sulfur atom in a thioether is nucleophilic and can react with electrophiles, most notably in alkylation reactions to form sulfonium (B1226848) salts. msu.edulibretexts.org The reaction of the methylthiophenyl group in this compound with an alkyl halide (e.g., methyl iodide) would lead to the formation of a ternary sulfonium salt. libretexts.org This reactivity is a general characteristic of sulfides and contrasts with the corresponding ethers, which are significantly less nucleophilic and require more extreme conditions for alkylation. msu.edulibretexts.org

The formation of the sulfonium salt converts the neutral thioether into a positively charged group, which can serve as a good leaving group in subsequent nucleophilic substitution reactions. This process is valuable for activating the sulfur linkage for further transformations.

| Electrophile | Reagent Example | Product Type | Reference |

| Alkyl Halide | Methyl Iodide (CH₃I) | Trialkylsulfonium Salt | libretexts.org |

| Alkyl Tosylate | Methyl Tosylate | Trialkylsulfonium Salt | libretexts.org |

| Acyl Halide | Acetyl Chloride | Acylsulfonium Salt (intermediate) | msu.edu |

This table illustrates typical electrophilic reactions at the sulfur atom of a thioether, leading to the formation of sulfonium salts.

The carbon-sulfur bond in the thioether linkage can be cleaved through various reductive or metal-mediated desulfurization methods. organic-chemistry.org This process removes the methylthio group, replacing it with a hydrogen atom, which would convert this compound into 2-nitro-4-phenylbenzoic acid.

A classic method for desulfurization is the use of Raney Nickel, which reductively cleaves C-S bonds. organic-chemistry.org Other modern methods utilize transition metal catalysis. For instance, nickel complexes can catalyze the chemoselective cleavage of C(sp²)-S bonds. organic-chemistry.org Similarly, iridium and tungsten complexes have been shown to mediate the cleavage and hydrodesulfurization of C-S bonds in thiophenes, a principle that extends to other organosulfur compounds. acs.orgnih.gov Molybdenum hexacarbonyl has also been employed for the desulfurization of thiols and disulfides, a reaction that can be adapted for thioethers under certain conditions. organic-chemistry.org More recently, methods for the desulfurization of thiols for nucleophilic substitution have been developed, which could potentially be adapted for thioethers. cas.cnacs.org

| Method/Reagent | Description | Product from Parent Compound | Reference |

| Raney Nickel | Reductive cleavage of C-S bond. | 2-nitro-4-phenylbenzoic acid | organic-chemistry.org |

| Nickel Catalysis | Chemoselective C(sp²)-S bond cleavage. | Arylzinc intermediate or reduced product | organic-chemistry.org |

| Iridium/Tungsten Catalysis | Metal-mediated C-S bond cleavage and hydrogenation. | 2-nitro-4-phenylbenzoic acid | acs.orgnih.gov |

| Molybdenum Hexacarbonyl | Mediates desulfurization of various sulfur compounds. | 2-nitro-4-phenylbenzoic acid | organic-chemistry.org |

This table summarizes key methodologies for the desulfurization and cleavage of the carbon-sulfur bond in the thioether linkage.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a cornerstone of organic synthesis, allowing for a variety of transformations to produce other functional groups. nbinno.com Its reactivity in this compound is influenced by the presence of the ortho-nitro group.

The carboxylic acid moiety can be readily converted into esters and amides, which are fundamental transformations in organic synthesis. chemimpex.com

Esterification: The formation of an ester from this compound can be achieved through several methods. The classic Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. A patented method describes the esterification of nitrobenzoic acids with glycerol (B35011) using an acid catalyst and an entraining liquid to remove water via azeotropic distillation. google.com Another approach involves using dehydrating agents. For example, the Shiina esterification utilizes 2-methyl-6-nitrobenzoic anhydride (B1165640) to facilitate the condensation of carboxylic acids and alcohols in high yields under mild conditions. organic-chemistry.org Processes for preparing alkyl nitrobenzoates often involve reacting the nitrobenzoic acid with an excess of alcohol in an inert solvent with a suitable catalyst. google.com

Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid. This is often done by converting the acid to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride), an acid anhydride, or an active ester. google.com This activated intermediate is then reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding amide. google.com Condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to directly couple the carboxylic acid with an amine. google.com

| Transformation | Reagents | Product Functional Group | Reference |

| Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Methyl Ester | google.com |

| Esterification | Alcohol, 2-Methyl-6-nitrobenzoic anhydride, DMAP (cat.) | Ester | organic-chemistry.org |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., NH₃) | Primary Amide | google.com |

| Amidation | Amine, DCC | Amide | google.com |

This table provides an overview of common methods for the esterification and amidation of the carboxylic acid group.

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. For aromatic carboxylic acids, this reaction can be challenging but is facilitated by electron-withdrawing groups, particularly at the ortho position. The thermal decarboxylation of nitrobenzoic acids has been studied, with ortho-nitrobenzoic acid undergoing decarboxylation in solvents like glycerol at high temperatures (210-250°C). oup.com The mechanism can vary depending on the solvent and substituents. oup.com

More recently, metal-catalyzed decarboxylation reactions have been developed that proceed under milder conditions. researchgate.net For instance, copper nanoparticles have been shown to catalyze the decarboxylation of aromatic carboxylic acids. researchgate.net Cationic iridium catalysts are also effective for the decarboxylation of various electron-poor aromatic carboxylic acids. researchgate.net The development of decarboxylative cross-coupling reactions has further expanded the utility of carboxylic acids as synthetic building blocks, although many of these methods focus on generating new C-C or C-heteroatom bonds rather than simple protonolysis. chemrevlett.com

| Method | Conditions | Description | Reference |

| Thermal | High temperature (e.g., 210-250°C) in glycerol | Direct removal of CO₂ through heat. | oup.com |

| Copper-catalyzed | Copper nanoparticles, high temperature | Metal-catalyzed removal of the carboxyl group. | researchgate.net |

| Iridium-catalyzed | Cationic Iridium complex | Catalytic decarboxylation to produce the corresponding hydrocarbon. | researchgate.net |

| Silver-catalyzed Nitrodecarboxylation | AgNO₃ or Ag₂CO₃ | A related reaction where the carboxyl group is replaced by a nitro group. | chemrevlett.com |

This table outlines different pathways for the decarboxylation of nitro-substituted benzoic acids.

Computational Chemistry and Theoretical Investigations of 4 3 Methylthiophenyl 2 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For 4-(3-Methylthiophenyl)-2-nitrobenzoic acid, these calculations can predict a wealth of information, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These parameters are crucial in determining the molecule's stability, reactivity, and potential interaction sites.

The electronic structure is significantly influenced by the interplay of the electron-donating methylthio (-SCH₃) group and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups. DFT calculations can quantify these effects. For instance, the nitro group, being strongly electron-withdrawing, is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the methylthio group donates electron density to the phenyl ring, raising the HOMO energy and influencing the sites of electrophilic attack.

The reactivity of this compound can be further explored by calculating various reactivity descriptors. These include parameters like electronegativity, chemical hardness, and the Fukui function, which can pinpoint the most reactive sites within the molecule for both electrophilic and nucleophilic reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -2.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 3.7 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 4.2 D | Reflects the overall polarity of the molecule. |

Molecular Dynamics Simulations of Conformational Landscapes

The three-dimensional structure of this compound is not static. Due to the single bond connecting the two phenyl rings, the molecule can adopt various conformations through rotation around this bond. The presence of bulky ortho substituents, such as the nitro and carboxylic acid groups, introduces steric hindrance that restricts this rotation. libretexts.org This phenomenon, known as atropisomerism, can lead to stable, non-interconverting rotational isomers in sufficiently hindered biphenyls. libretexts.org

Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of flexible molecules. By simulating the atomic motions over time, MD can reveal the preferred dihedral angles between the two aromatic rings and the energy barriers separating different conformations. For this compound, the simulations would likely show a twisted conformation to be the most stable, as a planar arrangement would result in significant steric clash between the ortho substituents. The simulations can also provide insights into the flexibility of the methylthio and carboxylic acid groups. Such simulations are often performed using classical force fields, which provide a good balance between computational cost and accuracy for large systems and long timescales. mdpi.com

Table 2: Key Conformational Parameters from Molecular Dynamics (Illustrative Data)

| Parameter | Predicted Value Range | Implication |

|---|---|---|

| Phenyl-Phenyl Dihedral Angle | 50° - 70° | Indicates a significantly twisted, non-planar structure. |

| Rotational Energy Barrier | 15 - 25 kcal/mol | Suggests hindered rotation around the biphenyl (B1667301) bond. |

| Carboxylic Acid Torsion Angle | Variable | Depends on intermolecular interactions and solvent effects. |

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely pathways for a given reaction, including the structures of short-lived intermediates and high-energy transition states. This is particularly valuable for understanding reaction mechanisms that are difficult to probe experimentally.

For example, the carboxylic acid group can undergo esterification or amidation reactions. Quantum chemical calculations can model the entire reaction coordinate for such transformations, determining the activation energies required. Similarly, the nitro group can be reduced to an amino group, a common transformation in synthetic chemistry. Theoretical calculations can help to elucidate the stepwise mechanism of this reduction. The prediction of transition state geometries and their corresponding energies is a key outcome of these studies, providing a quantitative measure of the kinetic feasibility of a proposed reaction pathway.

Structure-Reactivity Relationships in Aromatic Thioether-Nitro-Carboxylic Acid Systems

The study of this compound contributes to a broader understanding of structure-reactivity relationships in complex aromatic systems. The presence of a thioether, a nitro group, and a carboxylic acid on a biphenyl scaffold creates a unique electronic and steric environment. By systematically studying this and related molecules, general principles can be derived.

In silico Modeling for Mechanistic Elucidation in Chemical Systems

In silico modeling, encompassing all the computational techniques discussed, plays a pivotal role in elucidating complex chemical mechanisms. For a molecule like this compound, experimental observations alone may not be sufficient to fully understand its behavior. For example, if the compound is found to participate in a particular reaction, computational modeling can be used to test various plausible mechanisms.

By comparing the calculated energy barriers and predicted products of different mechanistic hypotheses with experimental kinetic data and product analysis, researchers can identify the most probable reaction pathway. This synergy between theory and experiment is a powerful approach in modern chemical research. In silico models can also predict the properties of yet-to-be-synthesized derivatives, guiding experimental efforts toward molecules with enhanced reactivity or desired characteristics.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 4-(3-Methylthiophenyl)-2-nitrobenzoic acid. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (Molecular Formula: C₁₂H₉NO₄S), the exact mass can be calculated and compared to the experimentally determined value. The calculated monoisotopic mass for this compound is 263.0252 Da. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), the carboxylic acid group (-COOH, 45 Da), and cleavage of the bond between the two aromatic rings. Analysis of these fragment ions helps to piece together the molecular structure.

Table 1: Predicted HRMS Data for this compound This table is predictive and based on the compound's structure. Actual results may vary based on instrumentation and conditions.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₉NO₄S |

| Calculated Monoisotopic Mass | 263.0252 Da |

| Ionization Mode | ESI-Negative |

| Expected Parent Ion [M-H]⁻ | m/z 262.0180 |

| Key Fragment Ion (Loss of NO₂) | [M-H-NO₂]⁻ at m/z 216.0299 |

| Key Fragment Ion (Loss of COOH) | [M-H-COOH]⁻ at m/z 217.0378 |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR) for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise arrangement of atoms and their connectivity within a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are essential for a complete structural assignment of this compound. rsc.org

¹H NMR: Would show distinct signals for the aromatic protons on both the benzoic acid and methylthiophenyl rings, as well as a singlet for the methylthio (-SCH₃) group protons. The chemical shifts and coupling constants (J-values) of the aromatic protons would reveal their substitution patterns.

¹³C NMR: Would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons bearing the nitro and methylthio groups, and the aromatic carbons. rsc.org

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the proton networks within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the methylthiophenyl ring to the nitrobenzoic acid moiety and confirming the positions of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shifts (δ) in ppm relative to TMS, based on data from structurally similar compounds. The solvent is assumed to be DMSO-d₆. rsc.orgrsc.org

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid (-COOH) | ~13.5 (broad s) | ~166 |

| Benzoic Acid Ring Protons | 7.5 - 8.2 (m) | 125 - 150 |

| Thiophenyl Ring Protons | 7.0 - 7.6 (m) | 120 - 145 |

| Methylthio (-SCH₃) | ~2.5 (s) | ~15 |

Infrared and Raman Spectroscopy for Functional Group Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Each technique provides a unique "fingerprint" spectrum. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. For this compound, characteristic absorption bands would confirm the presence of key functional groups. For instance, the O-H stretch of the carboxylic acid would appear as a very broad band, while the C=O stretch would be a sharp, intense peak. The asymmetric and symmetric stretches of the nitro group (N-O) would also be prominent. chemicalbook.comchemicalbook.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-S stretching of the methylthio group would be clearly observable in the Raman spectrum. chemicalbook.comnih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound This table is based on known frequencies for the constituent functional groups. researchgate.netresearchgate.netchemicalbook.com

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid (C=O) | C=O Stretch | 1680-1710 | Moderate |

| Nitro Group (-NO₂) | Asymmetric N-O Stretch | 1510-1560 | Strong |

| Nitro Group (-NO₂) | Symmetric N-O Stretch | 1345-1385 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 | Strong |

| Thioether (-S-CH₃) | C-S Stretch | 600-800 | Moderate |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. units.it For this compound, which is a solid at room temperature, XRD can provide invaluable information.

Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique can determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. It also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing.

X-ray Powder Diffraction (XRPD): XRPD is used on microcrystalline powders and is a powerful tool for "fingerprinting" the crystalline form. units.itresearchgate.net It is essential for identifying different polymorphic forms (different crystal structures of the same compound), which can have different physical properties. XRPD is also used to assess the degree of crystallinity in a sample and can be a critical component of quality control and stability studies. units.it The diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystalline phase.

Table 4: Hypothetical Crystallographic Data from Single-Crystal XRD This table presents a hypothetical data set typical for a small organic molecule.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5° |

| Volume | 1045 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.67 g/cm³ |

Chromatographic Techniques for Separation and Purity Profiling (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of non-volatile compounds like nitrobenzoic acids. researchgate.netekb.eg A reversed-phase method, typically using a C18 or C8 stationary phase, would be employed. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. cipac.orgresearchgate.net Detection is usually performed with a UV-Vis detector, often a photodiode array (PDA) detector that can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the carboxylic acid group of the target compound would typically need to be derivatized (e.g., esterified to form a methyl ester) to increase its volatility. nist.govnist.gov The sample is then vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The outlet of the GC is coupled to a mass spectrometer, which provides identification of the eluting peaks based on their mass spectra and fragmentation patterns. This technique is highly effective for identifying volatile impurities.

Table 5: Typical HPLC Conditions for Purity Analysis This table outlines a standard set of conditions for the HPLC analysis of nitrobenzoic acid derivatives. researchgate.netekb.egresearchgate.net

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Applications in Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

Nitrobenzoic acids are well-established as foundational components in the synthesis of more intricate molecules. The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amino group, opening pathways to a vast array of heterocyclic compounds and other nitrogen-containing structures. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other coupling reactions. The presence of the 3-methylthiophenyl substituent introduces additional possibilities for modification, including oxidation of the sulfur atom to sulfoxide (B87167) or sulfone, which can modulate the electronic properties and steric profile of the molecule.

Precursor in the Synthesis of Novel Organic Scaffolds and Frameworks

The bifunctional nature of 4-(3-Methylthiophenyl)-2-nitrobenzoic acid, possessing both a carboxylic acid and a reactive nitro group, makes it an ideal precursor for the synthesis of novel organic scaffolds. Intramolecular reactions, such as cyclization following the reduction of the nitro group, could lead to the formation of unique heterocyclic systems. These scaffolds can serve as the core structures for the development of new classes of compounds with tailored properties.

Furthermore, the rigid biphenyl (B1667301) linkage provides a defined geometry that is advantageous in the construction of larger, well-defined molecular architectures, including macrocycles and molecular cages.

Derivatization for Functional Material Development (e.g., Polymer Chemistry, Ligand Design)

The functional groups on this compound lend themselves to derivatization for the development of advanced materials.

Polymer Chemistry: The carboxylic acid can be converted into a polymerizable group, such as an acrylate or a styrene derivative, allowing for the incorporation of the 4-(3-methylthiophenyl)-2-nitrophenyl moiety into polymer chains. The resulting polymers could exhibit interesting optical, electronic, or thermal properties.

Ligand Design: The molecule can be modified to act as a ligand for metal catalysts or as a component of metal-organic frameworks (MOFs). The carboxylic acid can coordinate to metal centers, while the other functional groups can be tailored to influence the solubility, stability, and catalytic activity of the resulting metal complexes.

Exploration in Catalysis and Redox Systems

The nitro group in this compound can participate in redox reactions, making it a potential component of redox-active materials or catalysts. The reduction of the nitro group to an amine is a key transformation that can be utilized in catalytic cycles. While direct catalytic applications of this specific compound have not been reported, the broader class of nitroaromatic compounds is known to play a role in various catalytic processes.

Future Research Directions and Unexplored Avenues for 4 3 Methylthiophenyl 2 Nitrobenzoic Acid

Novel Catalytic Approaches for Synthesis and Transformation

The synthesis and transformation of 4-(3-Methylthiophenyl)-2-nitrobenzoic acid and its derivatives are ripe for exploration using modern catalytic methods. Future research should focus on developing efficient and selective catalytic pathways.

The reduction of the nitro group is a pivotal transformation, offering a gateway to a variety of amino derivatives with potential applications in pharmaceuticals and materials. quora.com Recent advancements in catalysis offer promising alternatives to traditional methods. For instance, heterogeneous catalysts featuring rhenium sub-nanostructures have shown high efficacy in the hydrogenation of various nitroaromatic compounds under mild conditions. nih.govquora.com Investigating the performance of such catalysts for the selective reduction of the nitro group in this compound, while preserving the thioether and carboxylic acid functionalities, would be a valuable pursuit.

Furthermore, metal-organic frameworks (MOFs) have emerged as potent catalysts for a range of chemical reactions. nih.govyoutube.com The porous nature and tunable active sites of MOFs could be harnessed for the transformation of this molecule. For example, MOFs could be designed to encapsulate the molecule, facilitating shape-selective reactions or enhancing catalytic turnover.

The synthesis of the core structure itself presents opportunities for innovation. While traditional methods for creating substituted benzoic acids exist, newer catalytic approaches could offer improved yields and sustainability. asianpubs.orggoogle.commdpi.com For instance, the liquid-phase aerobic oxidation of a corresponding toluene (B28343) precursor using composite catalysts containing cobalt, manganese, or nickel salts is a potential route. tandfonline.com Similarly, developing catalytic cross-coupling methods to introduce the 3-methylthiophenyl moiety onto a 4-halo-2-nitrobenzoic acid precursor could provide a flexible and efficient synthetic strategy.

Investigation of Photoinduced Reactivity

The presence of the nitroaromatic chromophore suggests a rich and largely unexplored photochemistry for this compound. The interplay between the nitro group and the methylthiophenyl substituent upon photoexcitation is a key area for future investigation.

Nitroaromatic compounds are known to undergo a variety of photochemical transformations, including intermolecular and intramolecular hydrogen abstraction, and addition to double bonds. acs.org The excited state of the nitro group can act as a potent oxidant. Studies on nitrobenzene (B124822) derivatives have shown that photoexcitation can lead to the formation of a biradical-like excited state capable of abstracting a hydrogen atom, for instance from a thiol. acs.org The interaction between the photoexcited nitro group and the thioether moiety within the same molecule is a particularly intriguing avenue. This could lead to novel intramolecular cyclization reactions or controlled redox processes.

Recent work has demonstrated the use of photoexcited nitroarenes in the synthesis of α-amino ketones, where a thioether-substituted nitroarene was a viable substrate. acs.orgrsc.org This highlights the potential of the nitro group in this compound to participate in photoinduced synthetic transformations. Moreover, the thioether group itself can be photo-oxidized, and the development of selective photooxidation methods could lead to the corresponding sulfoxide (B87167) and sulfone derivatives, thereby expanding the molecular diversity accessible from this platform. quora.com

The development of "photoskunks," molecules that release thiols upon irradiation, further underscores the potential for light-induced reactions involving the thioether linkage. quora.com Investigating whether the nitro group can facilitate a photo-cleavage of the C-S bond in the methylthiophenyl group could lead to applications in photodynamic therapy or controlled release systems.

Exploration of Supramolecular Assembly and Self-Organization

The carboxylic acid group is a well-established functional group for directing the self-assembly of molecules into predictable and functional supramolecular architectures through hydrogen bonding. nih.gov For this compound, the interplay of this primary interaction with weaker, secondary interactions involving the nitro and methylthio groups could lead to novel and complex self-organized systems.

The formation of cocrystals of benzoic acid derivatives with other molecules is a common strategy in crystal engineering. nih.gov The subject molecule, with its distinct functional groups, could be a versatile building block for creating multicomponent crystals with tailored properties. The nitro group, being a good hydrogen bond acceptor, could compete with or complement the carboxylic acid in forming hydrogen-bonded networks. youtube.comstackexchange.com

Furthermore, the methylthiophenyl group can participate in weaker interactions, such as C-H···π and sulfur-involved non-covalent bonds, which could play a significant role in the fine-tuning of the solid-state packing. The combination of strong hydrogen bonds from the carboxylic acid and weaker, directional interactions from the other substituents could be exploited to construct complex one-, two-, or even three-dimensional supramolecular structures. The "ortho effect" of the nitro group may cause the carboxylic acid group to twist out of the plane of the benzene (B151609) ring, which would significantly influence the intermolecular interactions and the resulting crystal packing. echemi.com

Integration into Hybrid Material Architectures

The functional groups of this compound make it an excellent candidate for integration into hybrid materials, such as metal-organic frameworks (MOFs) and functional polymers.

The carboxylic acid can serve as a linker for the construction of novel MOFs. The incorporation of the nitro and methylthiophenyl functionalities into the MOF structure could impart unique properties. For example, the nitro groups could serve as recognition sites for sensing electron-rich analytes, while the thioether groups could act as soft Lewis bases for the selective binding of heavy metal ions. The functionalization of MOFs with sulfur-containing ligands is a growing area of research, with applications in adsorption and catalysis.

The molecule could also be used as a monomer or a functional additive in the synthesis of advanced polymers. Thioether-functionalized polymers are known for their potential in applications such as heavy metal ion removal. acs.org A polymer incorporating this compound could exhibit interesting optical or electronic properties due to the presence of the nitroaromatic and thioether moieties.

The development of hybrid materials based on this molecule could also leverage its photoactive nature. For example, embedding the molecule within a polymer matrix or a MOF could lead to materials with light-responsive properties, such as photo-switchable adsorption or catalytic activity.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

To fully understand and harness the potential of this compound, particularly its photoinduced reactivity, advanced mechanistic studies employing ultrafast spectroscopy are essential. Techniques such as femtosecond transient absorption spectroscopy can provide unprecedented insight into the initial events following photoexcitation. acs.orgechemi.com

For nitroaromatic compounds, ultrafast spectroscopy has been used to track the dynamics of intersystem crossing, excited-state intramolecular hydrogen transfer, and internal conversion on femtosecond to picosecond timescales. quora.comnih.govacs.org Similar studies on this compound would be invaluable for elucidating the influence of the methylthiophenyl group on the excited-state lifetime and decay pathways of the nitroaromatic chromophore. It is crucial to understand whether intramolecular electron or energy transfer occurs between the excited nitro group and the thioether moiety.

The table below outlines potential transient species and their characteristic timescales that could be investigated using ultrafast spectroscopy, based on studies of related compounds.

| Potential Transient Species/Process | Anticipated Timescale | Spectroscopic Technique | Information Gained |

| Singlet Excited State (S1) Decay | Femtoseconds to Picoseconds | Femtosecond Transient Absorption | Lifetime of the initial excited state, influence of the methylthiophenyl group. |

| Intersystem Crossing (ISC) to Triplet State (T1) | Picoseconds | Femtosecond Transient Absorption | Efficiency of triplet state formation, a key intermediate in many photoreactions. |

| Intramolecular Charge Transfer (ICT) | Picoseconds | Time-Resolved Infrared Spectroscopy | Evidence for electron transfer between the nitro and methylthiophenyl groups. |

| Formation of Radical Intermediates | Picoseconds to Nanoseconds | Nanosecond Flash Photolysis | Identification of transient reactive species, such as thiyl radicals or nitro radical anions. |

| Vibrational Cooling | Picoseconds | Time-Resolved Infrared Spectroscopy | Energy dissipation pathways within the molecule and to the solvent. |

By systematically studying these ultrafast processes, a comprehensive picture of the photophysics and photochemistry of this compound can be constructed, paving the way for its rational design into novel functional materials and systems.

Q & A

Q. What are the methodological challenges in synthesizing 4-(3-methylthiophenyl)-2-nitrobenzoic acid, and how can they be addressed?

The synthesis of this compound is complicated by steric hindrance from the 3-methylthiophenyl group and electronic effects from the nitro group, which may reduce reactivity or promote side reactions. A stepwise approach is recommended:

- Friedel-Crafts acylation : Introduce the thiophenyl moiety to the benzoic acid scaffold under controlled conditions to avoid over-substitution.

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to direct nitro-group placement to the ortho position relative to the carboxylic acid .

- Purification : Employ recrystallization (e.g., ethanol/water) and confirm purity via HPLC (>98% purity threshold) .

Q. How can researchers confirm the identity and purity of this compound?

Standard analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting from the nitro group) .

- X-ray Diffraction : Single-crystal analysis using software like SHELXL for precise structural determination .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What strategies improve the solubility of nitro-substituted benzoic acids in aqueous systems?

Hydrotropes like sodium acetate (0.3–1.0 M) enhance solubility by disrupting hydrophobic interactions. For 2-nitrobenzoic acid derivatives:

- Threshold concentration : 0.3 M sodium acetate increases solubility by ~9.5× via hydrotropic stacking .

- pH adjustment : Deprotonate the carboxylic acid group (pH > pKa ~2.5) to improve aqueous solubility .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved for this compound?

Advanced refinement tools are critical:

- SHELXL : Use the TWIN/BASF commands to model twinned crystals and refine Flack parameters for absolute configuration .

- ORTEP-3 : Visualize thermal ellipsoids to identify disordered regions (e.g., methylthiophenyl rotation) and apply constraints .

- High-resolution data : Collect data at synchrotron facilities (λ < 1 Å) to resolve overlapping electron densities .

Q. What methodologies enable the detection of trace this compound in biological matrices?

Liquid chromatography with fluorescence detection (LC-FLD) is effective after derivatization:

- Derivatization : Convert the nitro group to an amine via reduction (e.g., H₂/Pd-C), followed by fluorescence tagging (e.g., dansyl chloride) .

- Validation : Use spike-recovery experiments in plant/crop matrices to validate limits of detection (LOD < 0.1 ppm) .

Q. How do structural modifications (e.g., substituent position) influence the compound’s physicochemical properties?

Comparative studies on analogs reveal:

- Electron-withdrawing groups : The nitro group at position 2 reduces electron density on the aromatic ring, increasing acidity (pKa ~1.8) versus unsubstituted benzoic acid (pKa ~4.2) .

- Steric effects : The 3-methylthiophenyl group may hinder π-π stacking in crystal lattices, altering melting points and solubility .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) simulations can model:

- Electrophilic substitution : Calculate Fukui indices to predict nitro-group reactivity in further functionalization .

- Transition states : Analyze activation energies for decarboxylation or thiophenyl ring oxidation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility or stability data across studies?

Discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.